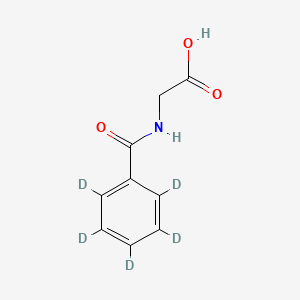
N-benzoyl-d5-glicina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzoyl-d5-glycine, also known as benzoylglycine-d5, is a deuterated derivative of N-benzoylglycine. This compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the benzoyl group. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties. N-benzoyl-d5-glycine is commonly used in scientific research, particularly in studies involving metabolic pathways and drug metabolism.
Aplicaciones Científicas De Investigación
N-benzoyl-d5-glycine is widely used in scientific research due to its unique properties. Some of its applications include:
Metabolic Studies: Used as a tracer in metabolic studies to investigate the pathways of drug metabolism and the fate of xenobiotics in the body.
Stable Isotope Labeling: Employed in stable isotope labeling experiments to study protein and peptide structures.
Pharmacokinetics: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of drugs.
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy for quantitative analysis.
Mecanismo De Acción
Target of Action
N-benzoyl-d5-glycine, also known as hippuric acid-d5, is a deuterium-labeled variant of hippuric acid . It doesn’t have a specific target in the body. Instead, it is a metabolic product of the conjugation of benzoic acid and glycine .
Mode of Action
The mode of action of N-benzoyl-d5-glycine involves a two-step process :
- Step 1 : Gut microbial metabolism of dietary aromatic compounds to benzoic acid .
- Step 2 : Hepatic conjugation of benzoic acid with glycine, forming N-benzoyl-d5-glycine .
Biochemical Pathways
The biochemical pathway involved in the formation of N-benzoyl-d5-glycine is the conjugation of benzoic acid and glycine . This process occurs in the liver, intestine, and kidneys . Benzoic acid is converted to benzoyl CoA, an acylating agent . The resulting compound is then conjugated with glycine to form N-benzoyl-d5-glycine .
Pharmacokinetics
It is known that hippuric acid, the non-deuterated form of the compound, is a normal component in urine as a metabolite of aromatic compounds from food . This suggests that N-benzoyl-d5-glycine is likely excreted in the urine after its formation.
Result of Action
The primary result of the action of N-benzoyl-d5-glycine is its presence in the urine as a metabolite of aromatic compounds from food . It is used as a biomarker in various assessment studies, such as diseases and disorders, and occupational exposure of toluene .
Action Environment
The action of N-benzoyl-d5-glycine is influenced by the gut microbiota, which plays a crucial role in the initial step of its formation . Changes in the composition or function of the gut microbiota could potentially affect the production of N-benzoyl-d5-glycine. Additionally, factors such as diet, particularly the intake of aromatic compounds, can influence the levels of N-benzoyl-d5-glycine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-d5-glycine typically involves the acylation of glycine with benzoyl chloride-d5. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve glycine in an aqueous solution of sodium hydroxide.
- Add benzoyl chloride-d5 dropwise to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Acidify the reaction mixture with hydrochloric acid to precipitate N-benzoyl-d5-glycine.
- Filter and wash the precipitate with cold water to obtain the pure product.
Industrial Production Methods
Industrial production of N-benzoyl-d5-glycine follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-benzoyl-d5-glycine undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, N-benzoyl-d5-glycine can be hydrolyzed to yield glycine and benzoic acid-d5.
Oxidation: Oxidative conditions can lead to the formation of benzoyl-d5-glycine derivatives with additional functional groups.
Substitution: N-benzoyl-d5-glycine can participate in nucleophilic substitution reactions, where the benzoyl group is replaced by other acyl groups.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Hydrolysis: Glycine and benzoic acid-d5.
Oxidation: Benzoyl-d5-glycine derivatives with hydroxyl or carboxyl groups.
Substitution: N-acyl-d5-glycine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
N-benzoylglycine: The non-deuterated analog of N-benzoyl-d5-glycine.
N-acetylglycine: A similar compound where the benzoyl group is replaced by an acetyl group.
N-formylglycine: A compound with a formyl group instead of a benzoyl group.
Uniqueness
N-benzoyl-d5-glycine is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The incorporation of deuterium can alter the physical and chemical properties of the compound, making it useful for studying reaction mechanisms and metabolic pathways. Additionally, the use of deuterated compounds can enhance the sensitivity and accuracy of analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Propiedades
IUPAC Name |
2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAFMBKCNZACKA-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NCC(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

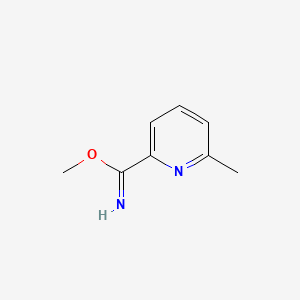

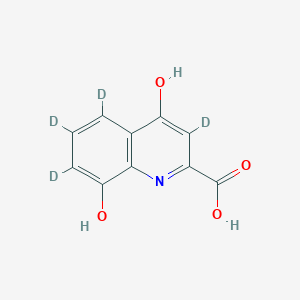
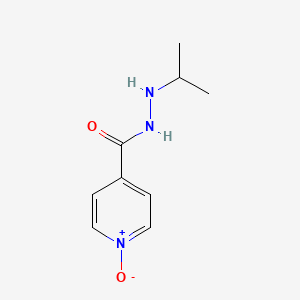
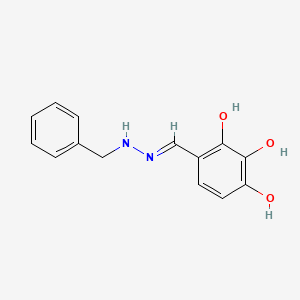
![4-[(E)-2-(2-CHLORO-3-((E)-2-[1-ETHYL-4(1H)-QUINOLINYLIDENE]ETHYLIDENE)-1-CYCLOHEXEN-1-YL)ETHENYL]-1-ETHYLQUINOLINIUM 4-METHYLBENZENESULFONATE](/img/structure/B590222.png)
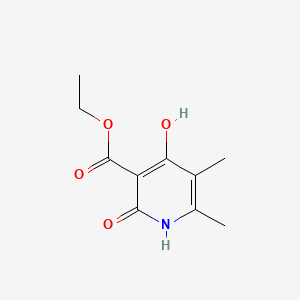
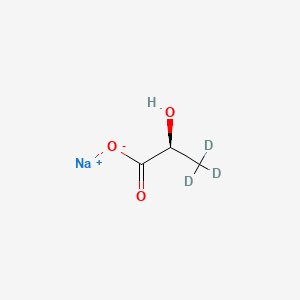
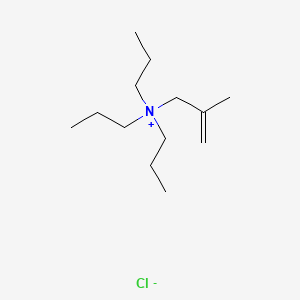

![7,18-dipyridin-4-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B590234.png)
![3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B590235.png)
